

# AZD5248 Toxicity: A Cross-Species Comparison and the Advent of a Safer Alternative

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A Comparative Guide for Researchers and Drug Development Professionals

The development of **AZD5248**, a potent and selective oral inhibitor of dipeptidyl peptidase 1 (DPP-1), was halted during preclinical evaluation due to a significant species-specific toxicity finding. This guide provides a comprehensive comparison of the known toxicological profile of **AZD5248**, primarily in rats, and contrasts it with its successor compound, AZD7986 (brensocatib), which was specifically designed to mitigate the observed toxicity. The lack of publicly available toxicity data for **AZD5248** in non-rodent species necessitates this comparative approach to understand the evolution of safety in this class of inhibitors.

## **Executive Summary**

The primary toxicity associated with AZD5248 was aortic binding, discovered in a quantitative whole-body autoradiography (QWBA) study in rats.[1][2][3] This finding led to the termination of its clinical development. The mechanism is hypothesized to involve the reaction of AZD5248 with aldehydes involved in the cross-linking of elastin, a key protein in the aorta. In contrast, its successor, AZD7986, was engineered to be devoid of this aortic binding liability and has demonstrated a favorable safety profile in preclinical studies and human clinical trials.[4][5] This guide will delve into the available data, experimental methodologies, and the underlying biological pathways to provide a clear comparison.

# Data Presentation: AZD5248 vs. AZD7986 Toxicity Profile



Due to the early termination of **AZD5248**'s development, comprehensive cross-species toxicity data is unavailable. The following table summarizes the key known toxicity finding for **AZD5248** in rats and compares it with the available information for AZD7986.

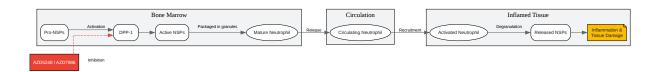
Toxicity Endpoint	AZD5248	AZD7986 (Brensocatib)	Species	Reference
Aortic Binding	Significant binding observed in QWBA studies, leading to termination of development.	No aortic binding observed in in vitro and in vivo aortic tissue homogenate tests.	Rat	[1][2][3][4]
General Tolerability (Preclinical)	No obvious pathology was noted in one-month toxicology studies despite aortic binding.	Generally well- tolerated in preclinical studies.	Rat	[3][4]
General Tolerability (Human)	Not tested in humans.	Generally well- tolerated in Phase I and II clinical trials. Some dose- dependent, non- serious skin findings were observed.	Human	[6][7]

# Signaling Pathway of DPP-1 and Neutrophil Serine Protease Activation

**AZD5248** and AZD7986 are inhibitors of Dipeptidyl Peptidase 1 (DPP-1), also known as Cathepsin C. DPP-1 is a lysosomal cysteine protease that plays a crucial role in the activation of neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG),



and proteinase 3 (PR3). These NSPs are key mediators of inflammation and tissue damage in various diseases. The inhibition of DPP-1 is a therapeutic strategy to reduce the activity of these proteases.



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DPP-1 signaling and NSP activation.

# Experimental Protocols Quantitative Whole-Body Autoradiography (QWBA) for AZD5248 in Rats

While the specific, detailed protocol for the **AZD5248** QWBA study is not publicly available, a general, representative protocol for such a study in rats is outlined below.[8][9]

Objective: To determine the tissue distribution of a radiolabeled compound in rats.

#### Materials:

- Radiolabeled AZD5248 (e.g., [14C]AZD5248)
- · Male Sprague-Dawley or Wistar rats
- Carboxymethylcellulose (CMC) for embedding
- Cryomicrotome
- Phosphor imaging plates or X-ray film

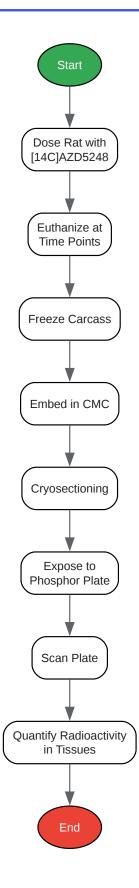


Image analysis software

#### Procedure:

- Dosing: A single dose of radiolabeled AZD5248 is administered to rats, typically via the intended clinical route (e.g., oral gavage).
- Sample Collection: At predetermined time points post-dose, animals are euthanized.
- Freezing: The carcasses are immediately frozen in a mixture of hexane and solid CO2 or isopentane cooled with liquid nitrogen to prevent autolysis and redistribution of the radiolabel.
- Embedding: The frozen carcasses are embedded in a block of frozen CMC.
- Sectioning: The embedded carcasses are sectioned sagittally into thin slices (typically 20-50 µm) using a cryomicrotome.
- Drying: The sections are freeze-dried to remove water.
- Exposure: The dried sections are exposed to a phosphor imaging plate or X-ray film for a duration determined by the amount of radioactivity.
- Imaging and Quantification: The imaging plates are scanned, and the resulting digital image
  is analyzed. The concentration of radioactivity in various tissues is determined by comparing
  the optical density of the tissue regions to a calibration curve generated from standards of
  known radioactivity.





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A representative QWBA workflow.



## **Discussion and Conclusion**

The case of **AZD5248** highlights the critical importance of comprehensive preclinical safety assessment and the potential for species-specific toxicities. The aortic binding observed in rats was a significant and unexpected finding that rightfully led to the termination of its development. The subsequent development of AZD7986 demonstrates a successful example of rational drug design to mitigate a specific toxicity. By modifying the chemical structure, the reactivity with aortic elastin was eliminated, resulting in a compound with a much-improved safety profile.

For researchers in drug development, the **AZD5248** story serves as a crucial reminder of the following:

- Thorough Toxicological Profiling: Early and comprehensive safety studies are paramount to de-risk drug candidates.
- Species-Specific Metabolism and Toxicity: Understanding the potential for differences in drug metabolism and toxicity across species is vital for translating preclinical findings to humans.
- Mechanism-Based Toxicity: Investigating the underlying mechanism of any observed toxicity can guide the development of safer, next-generation compounds.

In conclusion, while a direct cross-species comparison of **AZD5248** toxicity is not possible due to limited data, the comparative analysis with its successor, AZD7986, provides invaluable insights into the successful navigation of a significant preclinical toxicity challenge. This information is crucial for the continued development of safe and effective therapies targeting the DPP-1 pathway.

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